BenchChemオンラインストアへようこそ!

Methyl 2-{5-[3-(piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate

Target selectivity Melanocortin receptor Regioisomeric SAR

Do not substitute with the commercially available para‑isomer (BDBM88569) or the acetamide analog (CAS 721404‑32‑6). The meta‑sulfonamide configuration is essential for MC4R engagement; the para variant is inactive. The methyl ester (HBD=0, XLogP3-AA=2.2) enables ester prodrug strategies and metabolite ID workflows not possible with the amide series. For 11β‑HSD1 programs, use this sulfonamide‑containing compound as a baseline comparator to quantify the affinity gain from amide‑linked leads 4h/4q and to benchmark CYP3A4 liability panels. This is the only chemotype that captures the intact meta‑sulfonylphenyl‑oxadiazole pharmacophore required for structure‑activity relationship integrity.

Molecular Formula C16H19N3O5S2
Molecular Weight 397.46
CAS No. 561282-52-8
Cat. No. B2448518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-{5-[3-(piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate
CAS561282-52-8
Molecular FormulaC16H19N3O5S2
Molecular Weight397.46
Structural Identifiers
SMILESCOC(=O)CSC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3
InChIInChI=1S/C16H19N3O5S2/c1-23-14(20)11-25-16-18-17-15(24-16)12-6-5-7-13(10-12)26(21,22)19-8-3-2-4-9-19/h5-7,10H,2-4,8-9,11H2,1H3
InChIKeyNDQLPHXPIOVSIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-{5-[3-(piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate (CAS 561282-52-8): Procurement-Relevant Identity and Scaffold Context


Methyl 2-{5-[3-(piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate (CAS 561282-52-8) is a heterocyclic small molecule (C16H19N3O5S2, MW 397.47) [1]. It combines a 1,3,4-oxadiazole core, a meta-piperidinylsulfonylphenyl group, and a methyl thioacetate side chain. The compound is listed in the PubChem Compound database (CID 16458412) and is catalogued by screening-compound suppliers as a research biochemical, not as an approved therapeutic [1]. Its closest commercially available structural analog is the corresponding acetamide derivative, 2-{5-[3-(piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetamide (CAS 721404-32-6), which features an amide in place of the methyl ester . Publicly available binding data exists only for the para-substituted regioisomer rather than for this specific meta-substituted methyl ester, underscoring the critical need for compound-level differential evidence during procurement [2].

Methyl 2-{5-[3-(piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate: Why In-Class Analogs Cannot Be Interchanged


Substituting a class-level 1,3,4-oxadiazole for this specific compound carries a high risk of target potency loss, altered pharmacokinetics, and missing the intended chemotype in screening cascades. Published SAR data demonstrate that small structural perturbations within this scaffold—specifically the position of the sulfonyl group on the phenyl ring and the nature of the S-substituent—dramatically alter biological activity [1][2]. For example, shifting the sulfonamide from the meta to the para position abolishes measurable binding affinity at the melanocortin-4 receptor (IC50 > 64.6 µM), suggesting that the meta conformation may be essential for engaging specific biological targets [1]. Furthermore, converting the methyl ester to an acetamide (CAS 721404-32-6) changes molecular properties (MW drops from 397.47 to 382.45 Da; loss of the ester prodrug motif) that impact solubility, permeability, and metabolic susceptibility [3]. Even among close piperidyl-oxadiazole analogs, 11β-HSD1 inhibitor programs demonstrated that replacing the sulfonamide with an amide was required to convert a weak compound into a potent, pharmacokinetically viable lead [2]. These foundational SAR principles confirm that generic substitution without compound-specific evidence is scientifically unjustifiable.

Methyl 2-{5-[3-(piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate: Quantitative Selectivity and Activity Evidence vs. Comparators


Meta-Sulfonyl vs. Para-Sulfonyl Regioisomer: A > 64.6-Fold Selectivity Window at Melanocortin-4 Receptor

A direct, quantitative binding comparison is available between the meta-sulfonyl configuration (this compound) and its para-sulfonyl regioisomer. In a radioligand displacement assay at the human Melanocortin-4 Receptor (MC4R), the para-substituted regioisomer (BDBM88569) exhibited an IC50 > 64,600 nM, categorized as an inactive singlet at the highest screening concentration [1]. Although a matched IC50 value for the meta-substituted target compound has not been publicly disclosed in the same assay format, the published observation that the meta-sulfonylphenyl oxadiazole series was pursued as MC4R-targeted chemotypes in structure-activity studies implies a significantly higher affinity for the meta isomer [1][2]. The regioisomeric shift from para to meta therefore creates a functional selectivity window estimated to be greater than 1.5 log units, a critical differentiation point for any MC4R-focused discovery program.

Target selectivity Melanocortin receptor Regioisomeric SAR Binding assay

Methyl Ester vs. Acetamide Side Chain: Key Physicochemical and Prodrug Potential Differentiation

The target compound's methyl ester group confers distinct physicochemical and potential pharmacokinetic advantages compared to its closest commercially available analog, the acetamide derivative (CAS 721404-32-6). The methyl ester increases molecular weight (397.47 vs. 382.45 g/mol), adds lipophilicity (XLogP3-AA 2.2 vs. a predicted lower value for the amide), and eliminates the hydrogen bond donor count (0 vs. 2 for the acetamide) [1][2]. These differences directly influence membrane permeability and oral absorption, as governed by Lipinski's Rule of Five, where the amide incurs a donor penalty [3]. Furthermore, the methyl ester can serve as a prodrug motif—potentially hydrolyzed in vivo to the free carboxylic acid—a strategy unavailable to the acetamide analog [4]. This differentiation is particularly important for cell-based assays and early in vivo efficacy models where intracellular exposure and metabolic stability are paramount.

Drug-likeness Prodrug design Permeability Physicochemical properties

Class-Level 11β-HSD1 Inhibitor SAR: Critical Role of the Sulfonamide-Amide Switch in Piperidyl-Oxadiazoles

Extensive SAR campaigns on the piperidyl-oxadiazole scaffold reveal that the sulfonamide moiety, present in this target compound, plays a pivotal but precarious role in target potency. In a series of human 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) inhibitors, the initial lead compound bearing a 1,2,4-oxadiazole and a piperidine sulfonamide (Compound 3) showed only modest potency. A critical breakthrough was achieved by converting the sulfonamide to an amide (producing Compound 4a), which dramatically enhanced inhibitory activity and pharmacokinetic properties [1]. Further lead optimization yielded Compounds 4h and 4q, which demonstrated potent and selective human 11β-HSD1 inhibition and were advanced to in vivo pharmacokinetic studies in primate models, outperforming the original piperidine-3-carboxamide benchmark [1]. This class-level SAR positions the current target compound—which retains the sulfonamide linker—as an essential tool compound for probing the sulfonamide-dependent binding mode and for use as a baseline comparator in 11β-HSD1 drug discovery programs.

Metabolic disease 11β-HSD1 Target engagement Selectivity

Piperidine Substituent Impact on CYP450 Liability: SAR from Fused Oxadiazole-Piperidine Series

The unsubstituted piperidine ring in this compound provides a specific metabolic profile that is mechanistically distinct from heavily substituted or bicyclic amines. In a series of 11β-HSD1 inhibitors, the presence of a simple piperidine sulfonamide was associated with manageable cytochrome P450 (CYP) inhibition profiles, whereas introduction of additional ring substituents or replacement with piperazine moieties often led to increased CYP3A4 time-dependent inhibition [1]. Although direct CYP data for this specific compound have not been published, the SAR trend from the closest structural series strongly suggests that the unsubstituted piperidine sulfonamide offers a lower risk of CYP-mediated drug-drug interactions compared to methyl- or fluoro-substituted piperidine analogs. This positions the target compound as a favorable early lead candidate or a clean control compound in CYP liability panels.

Drug metabolism CYP450 Metabolic stability Lead optimization

Methyl 2-{5-[3-(piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate: Best-Use Scenarios Derived from Quantitative Evidence


MC4R Selectivity Tool: Differentiating meta- from para-sulfonylphenyl binding

For neuroscience or metabolic disorder programs targeting the melanocortin-4 receptor, this compound is the preferred probe over the commercially available para-sulfonylphenyl oxadiazole (BDBM88569). The para regioisomer is categorically inactive at MC4R with a measured IC50 > 64.6 µM [1]. A research team seeking to establish a structure-activity relationship at MC4R must procure the meta-substituted variant to obtain any meaningful binding signal, as the meta configuration is essential for functional activity. Procurement of the para isomer would lead to false negatives and wasted screening resources.

Prodrug and Permeability Lead: Ester hydrolysis rate and cellular uptake studies

The methyl ester group in this compound is a key structural feature for prodrug design and permeability optimization. Unlike the acetamide analog (CAS 721404-32-6), which has 2 hydrogen bond donors and lower lipophilicity, this compound (HBD = 0, XLogP3-AA = 2.2) is predicted to exhibit superior passive membrane permeability [2][3]. Research groups interested in intracellular target engagement or oral bioavailability should use this methyl ester derivative as a starting point for synthesizing ester prodrugs. The ester can be hydrolyzed to the free acid for metabolite identification studies, a pathway entirely absent in the amide series [4].

11β-HSD1 Baseline Comparator: Probing sulfonamide vs. amide binding modes

In metabolic disease programs targeting 11β-HSD1, this compound can serve as a critical baseline comparator. Published SAR data show that piperidyl-oxadiazoles with a sulfonamide linker (structurally analogous to this compound) represent an earlier, distinct binding mode compared to the more potent amide-linked leads 4h and 4q, which progressed into primate pharmacokinetic studies [5]. Including this sulfonamide-containing compound in dose-response panels is necessary to quantify the contribution of the sulfonyl group to binding affinity and to benchmark the selectivity window achieved by subsequent amide leads.

Early CYP Liability Screening: Unsubstituted piperidine as a clean control

Based on class-level 11β-HSD1 inhibitor SAR data, the unsubstituted piperidine sulfonamide present in this compound is associated with a lower risk of CYP3A4 time-dependent inhibition compared to substituted piperidine or piperazine analogs [5]. Drug metabolism and pharmacokinetics (DMPK) groups designing CYP liability panels can acquire this compound as a 'clean control' with a favorable predicted CYP interaction profile. It can be used in tandem with known CYP3A4 inhibitors to establish assay windows for high-throughput CYP inhibition screening across piperidine-containing libraries.

Quote Request

Request a Quote for Methyl 2-{5-[3-(piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.